molecular formula C8H9N3 B15249611 2-(1-Aminoethyl)nicotinonitrile

2-(1-Aminoethyl)nicotinonitrile

Cat. No.: B15249611
M. Wt: 147.18 g/mol
InChI Key: MUASACHZEAEGCE-UHFFFAOYSA-N
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Description

2-(1-Aminoethyl)nicotinonitrile is a chemical compound with the molecular formula C8H9N3 It is a derivative of nicotinonitrile, which is known for its wide range of biological and therapeutic activities

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(1-Aminoethyl)nicotinonitrile can be achieved through several methods. One common approach involves the reaction of nicotinonitrile with an appropriate amine under controlled conditions. For example, nicotinonitrile can be reacted with ethylamine in the presence of a catalyst to yield this compound. The reaction typically requires a solvent such as ethanol and is carried out at elevated temperatures to ensure complete conversion.

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale batch or continuous processes. The choice of method depends on factors such as the desired purity, yield, and cost-effectiveness. Industrial production often employs optimized reaction conditions, including precise temperature control, efficient mixing, and the use of high-purity reagents to achieve consistent product quality.

Chemical Reactions Analysis

Types of Reactions

2-(1-Aminoethyl)nicotinonitrile undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding oxides or other oxidation products.

    Reduction: Reduction reactions can convert the nitrile group to an amine or other reduced forms.

    Substitution: The amino group in the compound can participate in substitution reactions, leading to the formation of various derivatives.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide, potassium permanganate, and chromium trioxide. These reactions are typically carried out in acidic or basic media.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used under anhydrous conditions to achieve reduction.

    Substitution: Substitution reactions often involve reagents like alkyl halides, acyl chlorides, or sulfonyl chlorides in the presence of a base or acid catalyst.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxides or hydroxyl derivatives, while reduction can produce primary amines. Substitution reactions can lead to a variety of substituted nicotinonitrile derivatives.

Scientific Research Applications

2-(1-Aminoethyl)nicotinonitrile has several scientific research applications, including:

    Chemistry: It is used as a building block for the synthesis of more complex molecules and as a reagent in various organic reactions.

    Biology: The compound is studied for its potential biological activities, including antimicrobial, antiviral, and anticancer properties.

    Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases, including cancer and infectious diseases.

    Industry: It is used in the development of new materials and as an intermediate in the production of pharmaceuticals and agrochemicals.

Mechanism of Action

The mechanism of action of 2-(1-Aminoethyl)nicotinonitrile involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes, receptors, or other proteins, leading to changes in their activity. For example, it may inhibit the activity of certain enzymes involved in disease processes or modulate receptor signaling pathways. The exact mechanism depends on the specific application and the biological context in which the compound is used.

Comparison with Similar Compounds

2-(1-Aminoethyl)nicotinonitrile can be compared with other similar compounds, such as:

    Nicotinonitrile: The parent compound, which has a simpler structure and different reactivity.

    2-(1-Aminoethyl)pyridine: A similar compound with a pyridine ring instead of a nicotinonitrile structure.

    2-(1-Aminoethyl)benzonitrile: Another related compound with a benzonitrile core.

The uniqueness of this compound lies in its specific combination of functional groups, which confer distinct chemical and biological properties. This makes it a valuable compound for various research and industrial applications.

Properties

Molecular Formula

C8H9N3

Molecular Weight

147.18 g/mol

IUPAC Name

2-(1-aminoethyl)pyridine-3-carbonitrile

InChI

InChI=1S/C8H9N3/c1-6(10)8-7(5-9)3-2-4-11-8/h2-4,6H,10H2,1H3

InChI Key

MUASACHZEAEGCE-UHFFFAOYSA-N

Canonical SMILES

CC(C1=C(C=CC=N1)C#N)N

Origin of Product

United States

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